16-Epinormacusine B

Vue d'ensemble

Description

Synthesis Analysis

The first stereospecific and enantiospecific total synthesis of 16-Epinormacusine B was achieved by Jianming Yu, Xuebin Liao, and James M. Cook (2002). Their methodology also led to the synthesis of related sarpagine indole alkaloids, demonstrating control over the formation of the required ether in the final products with high yields through the treatment of corresponding alcohols with DDQ/THF (Yu, Liao, & Cook, 2002).

Molecular Structure Analysis

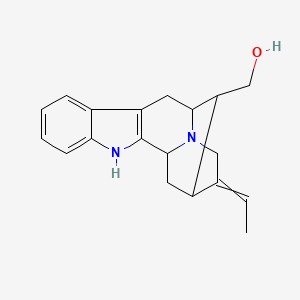

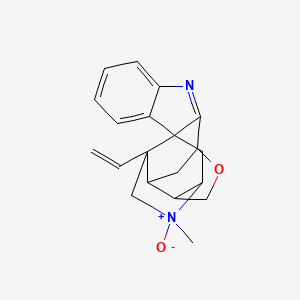

This compound's molecular structure is characterized by its indole alkaloid skeleton, which is common in the sarpagine family. The stereochemistry at C-16 is a defining feature, distinguishing it from other members of this group. The synthesis efforts by Yu et al. (2002) and subsequent studies have provided insight into the stereochemical control required to achieve the desired configuration at this and other stereocenters in the molecule.

Chemical Reactions and Properties

The key reactions involved in the synthesis of this compound include the chemospecific and regiospecific hydroboration/oxidation at C(16)-C(17), and the oxy-anion Cope rearrangement followed by protonation of the enolate under conditions of kinetic control. These steps are crucial for establishing the correct stereochemistry across multiple centers in the molecule (Yu, Wang, Wearing, Ma, & Cook, 2003).

Physical Properties Analysis

While specific details on the physical properties of this compound are not provided in the available literature, the general physical properties of sarpagine indole alkaloids include solid states at room temperature, with specific optical rotations and melting points that vary depending on the particular compound and its stereochemistry.

Chemical Properties Analysis

The chemical properties of this compound, as with other indole alkaloids, include a high degree of reactivity at the indole moiety and the presence of multiple chiral centers that affect its reactivity and interactions with biological targets. The synthetic approach outlined by Yu et al. (2002, 2003) highlights the molecule's ability to undergo controlled chemical transformations, leading to the formation of specific ether and cyclic ether structures with high stereochemical control.

For more in-depth information on the chemical synthesis, structural analysis, and chemical properties of this compound and related compounds, the works of Jianming Yu and colleagues provide a comprehensive overview (Yu et al., 2002; Yu, Wang, Wearing, Ma, & Cook, 2003).

Applications De Recherche Scientifique

Stereospecific Total Synthesis : The stereospecific total synthesis of sarpagine indole alkaloids, including 16-Epinormacusine B, has been achieved. This synthesis method also led to the creation of dehydro-16-epinormacusine B (Yu, Liao, & Cook, 2002).

Enantiospecific Total Synthesis : An efficient strategy for the total synthesis of sarpagine-related indole alkaloids, including this compound, has been developed. This method involves chemospecific and regiospecific hydroboration/oxidation at specific carbon positions, leading to high stereocontrol in the synthesis process (Yu, Wang, Wearing, Ma, & Cook, 2003).

Formal Synthesis Through Cycloaddition : A formal synthesis of this compound, utilizing a [5+2] cycloaddition strategy, has been reported. This approach is part of a generalized strategy for the total synthesis of sarpagine alkaloids (Krüger & Gaich, 2016).

Safety and Hazards

The safety data sheet for 16-Epinormacusine B advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Analyse Biochimique

Temporal Effects in Laboratory Settings

The effects of 16-Epinormacusine B can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have lasting impacts on cell behavior. Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence the flux of metabolites through these pathways, leading to changes in metabolite levels and overall cellular metabolism. For example, this compound can modulate the activity of key enzymes involved in energy production and biosynthesis, thereby affecting the metabolic state of the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.

Propriétés

IUPAC Name |

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTDUGOBAOLMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Record name | Normacusine B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Normacusine_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[3-(2-methoxyethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/no-structure.png)

![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)

![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)